Defluoro-6-chloro Norfloxacin Hydrochloride
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Overview
Description
Defluoro-6-chloro Norfloxacin Hydrochloride is a synthetic derivative of Norfloxacin, a broad-spectrum fluoroquinolone antibiotic. This compound is characterized by the substitution of fluorine with chlorine at the 6th position of the quinolone ring, resulting in unique chemical and biological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Defluoro-6-chloro Norfloxacin Hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 6-chloro-1-ethyl-4-oxo-7-piperazin-1-yl-quinoline-3-carboxylic acid.
Chlorination: The fluorine atom at the 6th position of Norfloxacin is replaced with a chlorine atom using a chlorinating agent under controlled conditions.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Defluoro-6-chloro Norfloxacin Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinolone derivatives.
Reduction: Reduction reactions can modify the quinolone ring, affecting its biological activity.
Substitution: The chlorine atom can be substituted with other functional groups to create new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines, thiols.
Major Products
The major products formed from these reactions include various quinolone derivatives with altered biological activities .
Scientific Research Applications
Defluoro-6-chloro Norfloxacin Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the development of new analytical methods.
Biology: Studied for its antibacterial properties and potential use in developing new antibiotics.
Medicine: Investigated for its efficacy against various bacterial infections, particularly those resistant to other antibiotics.
Industry: Utilized in the pharmaceutical industry for the synthesis of new drug candidates.
Mechanism of Action
Defluoro-6-chloro Norfloxacin Hydrochloride exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination. By binding to these enzymes, the compound prevents the bacteria from replicating and ultimately leads to bacterial cell death .
Comparison with Similar Compounds
Similar Compounds
Norfloxacin: The parent compound with a fluorine atom at the 6th position.
Ciprofloxacin: Another fluoroquinolone with a similar mechanism of action but different substitution patterns.
Levofloxacin: A fluoroquinolone with a broader spectrum of activity.
Uniqueness
Defluoro-6-chloro Norfloxacin Hydrochloride is unique due to the substitution of fluorine with chlorine, which alters its chemical properties and potentially its biological activity. This modification can lead to differences in antibacterial spectrum and resistance profiles compared to other fluoroquinolones .
Properties
CAS No. |
67681-86-1 |
---|---|
Molecular Formula |
C₁₆H₁₈ClN₃O₃·HCl |
Molecular Weight |
335.793646 |
Synonyms |
6-Chloro-1-ethyl-1,4-dihydro-4-oxo-7-(1-piperazinyl)-, hydrochloride-3-quinolinecarboxylic Acid; Norfloxacin impurity F_x000B_ |
Origin of Product |
United States |
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